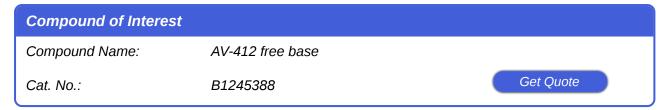


In Vitro Characterization of AV-412 Free Base: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AV-412 (also known as MP-412) is a potent, orally bioavailable, second-generation dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of **AV-412 free base**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways and workflows. The data presented herein demonstrates AV-412's potent inhibitory activity against wild-type and mutant forms of EGFR, as well as its efficacy in cell-based models, including those resistant to first-generation EGFR inhibitors.[3][4][5]

Quantitative Data Summary

The in vitro activity of AV-412 has been assessed through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its activity.

Table 1: Enzymatic Kinase Inhibition Profile of AV-412



Kinase Target	IC50 (nM)
EGFR (Wild-Type)	0.5 - 2
EGFR (L858R)	0.5 - 2
EGFR (T790M)	0.5 - 2
EGFR (L858R, T790M)	0.5 - 2
ErbB2 (HER2)	19
Abl	41
Flt-1	920
Src	2000
IRK	>10,000
MEK1	>10,000
PKC	>10,000
PKA	>10,000

Data compiled from Suzuki et al., Cancer Science, 2007.[3]

Table 2: Cell-Based Activity of AV-412



Cell Line	Assay Type	IC50 (nM)	Key Characteristics
A431	EGFR Autophosphorylation	43	Overexpresses EGFR
A431	EGF-dependent Cell Proliferation	100	Overexpresses EGFR
BT-474	ErbB2 Autophosphorylation	282	Overexpresses ErbB2
H1975	EGFR Autophosphorylation	Effective at 100 nM	Gefitinib-resistant (EGFR L858R, T790M)
KPL-4	Cell Proliferation	Not specified	Gefitinib-resistant, ErbB2-overexpressing

Data compiled from Suzuki et al., Cancer Science, 2007.[3][4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize AV-412.

Enzymatic Kinase Inhibition Assay (Fluorescence Polarization)

This assay determines the concentration of AV-412 required to inhibit the activity of purified kinase enzymes by 50%.

Materials:

- Recombinant human EGFR (wild-type and mutant variants) and ErbB2 kinase domains.
- Poly(Glu, Tyr) peptide substrate.
- ATP.



- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
- AV-412 free base, serially diluted.
- Fluorescence polarization detection system.

Protocol:

- Prepare a reaction mixture containing the kinase enzyme and the poly(Glu, Tyr) peptide substrate in the kinase reaction buffer.
- Add serial dilutions of AV-412 or vehicle control (DMSO) to the reaction mixture and preincubate for a specified time (e.g., 10-15 minutes) at room temperature.
- · Initiate the kinase reaction by adding a solution of ATP.
- Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at room temperature.
- Stop the reaction and measure the extent of substrate phosphorylation using a fluorescence polarization-based detection method.
- Calculate the percent inhibition for each concentration of AV-412 relative to the vehicle control.
- Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Receptor Autophosphorylation Assay (Western Blot)

This assay measures the ability of AV-412 to inhibit the phosphorylation of EGFR and ErbB2 within a cellular context.

Materials:

- A431 (EGFR-overexpressing) and BT-474 (ErbB2-overexpressing) cell lines.
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).



- Serum-free medium.
- Epidermal Growth Factor (EGF).
- AV-412 free base, serially diluted.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2.
- HRP-conjugated secondary antibodies.
- · Chemiluminescent substrate.
- Western blotting equipment.

Protocol:

- Plate cells (e.g., A431 or BT-474) and grow to 80-90% confluency.
- For EGFR autophosphorylation in A431 cells, serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of AV-412 or vehicle control for 2 hours.
- For A431 cells, stimulate with EGF (e.g., 20 ng/mL) for 5 minutes at 37°C. For BT-474 cells, stimulation is not required due to constitutive activation.
- Wash the cells with ice-cold PBS and lyse with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against the phosphorylated and total forms of EGFR and ErbB2.
- Wash and incubate with HRP-conjugated secondary antibodies.



- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
- Calculate the percent inhibition of phosphorylation and determine the IC50 values.

Cell Proliferation Assay (CCK-8)

This assay evaluates the effect of AV-412 on the growth and viability of cancer cell lines.

Materials:

- A431 or other relevant cancer cell lines.
- Cell culture medium with 10% FBS.
- AV-412 free base, serially diluted.
- · Cell Counting Kit-8 (CCK-8) reagent.
- 96-well microplates.
- · Microplate reader.

Protocol:

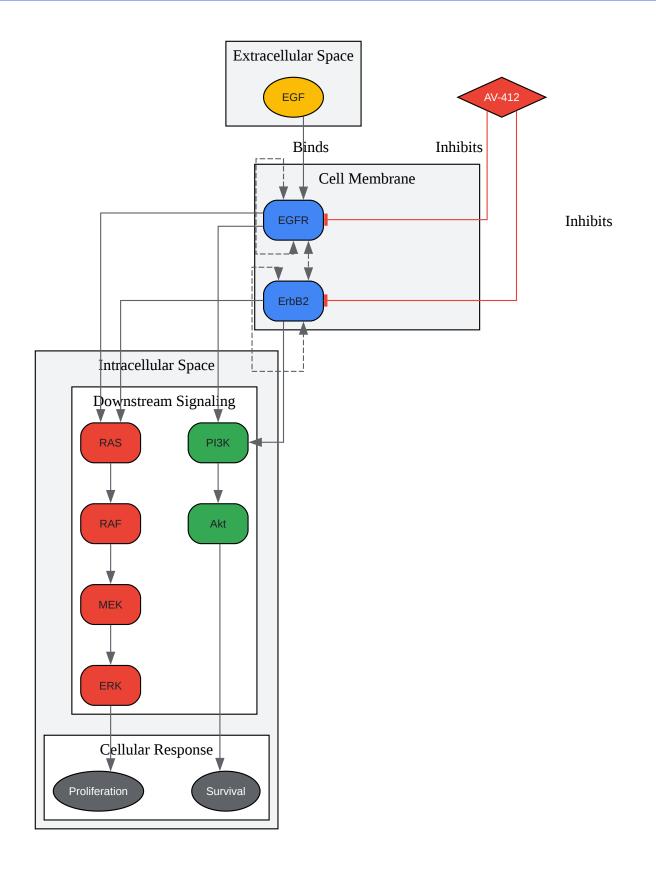
- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Replace the medium with fresh medium containing serial dilutions of AV-412 or vehicle control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
- Add CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change occurs.
- Measure the absorbance at 450 nm using a microplate reader.



- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC50 value by plotting the percentage of viability against the log concentration of AV-412 and fitting to a dose-response curve.

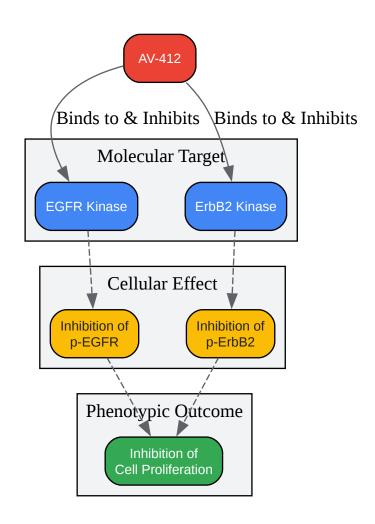
Mandatory Visualizations
Signaling Pathway of EGFR and ErbB2 Inhibition by AV412











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